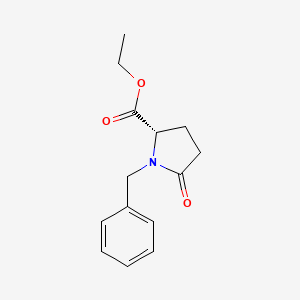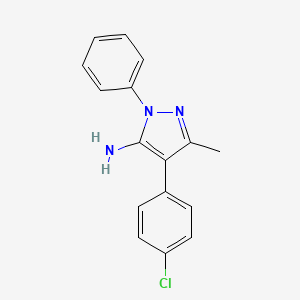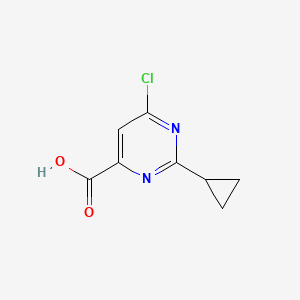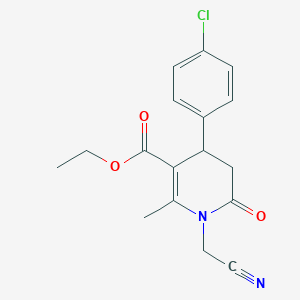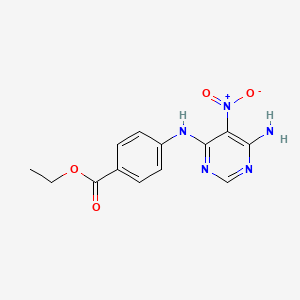
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea, also known as DMQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. DMQX has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions.
Mécanisme D'action
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit of the receptor. This prevents the binding of glycine or D-serine, which are co-agonists of the NMDA receptor, and thus inhibits the activation of the receptor. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, this compound has been shown to block the induction of LTP in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory processes. This compound has also been shown to enhance the extinction of fear memory in rats, which suggests that it may have therapeutic potential for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea in lab experiments is that it is a potent and selective antagonist of the NMDA receptor, which allows for the specific manipulation of NMDA receptor function. However, one limitation of using this compound is that it can also block other ionotropic glutamate receptors, such as the kainate receptor, at high concentrations, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea in scientific research. One direction is to investigate the role of NMDA receptors in other brain regions and their contribution to various physiological and pathological conditions. Another direction is to develop more potent and selective NMDA receptor antagonists that can be used as potential therapeutic agents for the treatment of neurological and psychiatric disorders. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and the development of novel treatments for brain disorders.
Méthodes De Synthèse
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea can be synthesized by reacting 2,3-dimethoxyaniline with 6-methoxyquinoline-8-carbaldehyde in the presence of sodium triacetoxyborohydride and acetic acid, followed by treatment with urea in ethanol. The reaction yields this compound as a white crystalline solid with a melting point of 230-232°C.
Applications De Recherche Scientifique
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea has been used in various scientific research studies to investigate the role of NMDA receptors in different physiological and pathological conditions. For example, this compound has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD) in the hippocampus, which is a brain region that is critical for learning and memory processes.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-13-10-12-6-5-9-20-17(12)15(11-13)22-19(23)21-14-7-4-8-16(25-2)18(14)26-3/h4-11H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOPMDMINRNYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

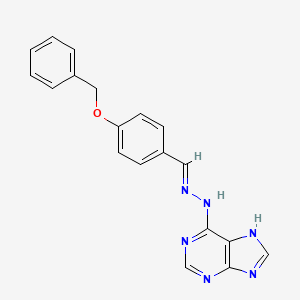
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)
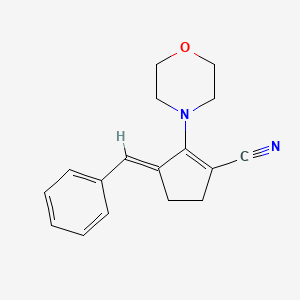
![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)
![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)
![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)
phenyl]methyl})amine](/img/structure/B2949881.png)

